molecular formula C24H39NO7Sn B12504771 (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate

Cat. No.: B12504771
M. Wt: 572.3 g/mol
InChI Key: QHEAHTMGSOBFCJ-UHFFFAOYSA-N
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Description

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes tert-butoxycarbonyl (Boc) protecting groups and a trimethylstannyl group. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate typically involves multiple steps:

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Propanoate Backbone: The protected amino acid is then esterified with ethanol under acidic conditions to form the ethyl ester.

    Introduction of Trimethylstannyl Group: The trimethylstannyl group is introduced via a stannylation reaction, often using trimethyltin chloride and a suitable catalyst.

    Final Coupling: The final coupling step involves the reaction of the stannylated intermediate with the appropriate phenyl derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylstannyl group, leading to the formation of organotin oxides.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them into alcohols or amines, respectively.

    Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or organometallic reagents.

Major Products:

    Oxidation: Organotin oxides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic applications.

Medicine:

    Drug Development: Serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Advanced Materials: Employed in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate is largely dependent on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the tert-butoxycarbonyl groups can enhance the compound’s stability and bioavailability, while the trimethylstannyl group can facilitate targeted delivery or imaging.

Comparison with Similar Compounds

  • (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-2-(trimethylstannyl)phenyl)propanoate
  • (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylsilyl)phenyl)propanoate

Uniqueness:

  • The presence of both tert-butoxycarbonyl and trimethylstannyl groups in (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(5-((tert-butoxycarbonyl)-oxy)-2-(trimethylstannyl)phenyl)propanoate makes it unique compared to similar compounds. These groups confer specific chemical reactivity and stability, making it a versatile intermediate in various synthetic applications.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30NO7.3CH3.Sn/c1-8-26-17(23)16(22-18(24)28-20(2,3)4)13-14-10-9-11-15(12-14)27-19(25)29-21(5,6)7;;;;/h9,11-12,16H,8,13H2,1-7H3,(H,22,24);3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEAHTMGSOBFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)[Sn](C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO7Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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